6-Bromo-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position of the isoquinoline ring. Dihydroisoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dihydroisoquinoline typically involves the bromination of 3,4-dihydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-bromoisoquinoline.
Reduction: Reduction reactions can convert it to 6-bromo-1,2,3,4-tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 6-Bromoisoquinoline
Reduction: 6-Bromo-1,2,3,4-tetrahydroisoquinoline
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6-Bromo-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to form strong interactions with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,4-Dihydroisoquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-3,4-dihydroisoquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-Fluoro-3,4-dihydroisoquinoline: Contains a fluorine atom, which affects its reactivity and biological interactions
Uniqueness: 6-Bromo-3,4-dihydroisoquinoline is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and biological activity. The bromine atom’s size and electronegativity make it a versatile intermediate for further chemical modifications and enhance its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C9H8BrN |
---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
6-bromo-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5-6H,3-4H2 |
InChI Key |
DDEKKBPJSAWGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.